2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane
Description
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 3,5-dimethylphenyl group attached to a dioxaborolane ring with a methyl substituent at the 4-position. These derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Properties
Molecular Formula |
C11H15BO2 |
|---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BO2/c1-8-4-9(2)6-11(5-8)12-13-7-10(3)14-12/h4-6,10H,7H2,1-3H3 |
InChI Key |
GHFLJNNEYBXYJY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the diol displaces hydroxyl groups on the boronic acid. Anhydrous tetrahydrofuran (THF) serves as the solvent, while sodium sulfate (Na₂SO₄) acts as a desiccant to drive esterification by removing water:
Key parameters:
Optimization Insights
-
Solvent selection : THF outperforms polar aprotic solvents like DMF due to better boronic acid solubility and reduced side reactions.
-
Drying agents : Na₂SO₄ is preferred over molecular sieves for its rapid water absorption and ease of removal.
-
Scale-up viability : The method maintains >85% yield at 100 g scale, demonstrating industrial applicability.
Alternative Synthetic Routes
Palladium-Catalyzed Borylation
Aryl halides like 3,5-dimethylbromobenzene can react with bis(neopentyl glycolato)diboron in the presence of palladium catalysts. However, this route typically yields neopentyl glycol boronate esters, necessitating subsequent transesterification to obtain the target compound.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
δ 7.45 (s, 2H, aromatic), 6.95 (s, 1H, aromatic), 4.25–4.10 (m, 2H, B-O-CH₂), 3.80–3.65 (m, 1H, B-O-CH), 2.35 (s, 6H, Ar-CH₃), 1.40 (d, J = 6.2 Hz, 3H, CH₃). -
¹³C NMR (101 MHz, CDCl₃):
δ 138.2 (aromatic C), 128.4 (aromatic CH), 74.8 (B-O-CH₂), 68.3 (B-O-CH), 21.7 (Ar-CH₃), 18.5 (CH₃).
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated for C₁₂H₁₅BO₂: C 69.93%, H 7.34%; Found: C 69.85%, H 7.41%.
Industrial-Scale Considerations
Waste Management
-
Aqueous washes contain trace boron; neutralize with calcium hydroxide before disposal.
-
Spent Na₂SO₄ can be regenerated by calcination at 250°C.
Emerging Methodologies
Recent advances in flow chemistry suggest potential for continuous esterification using microreactors, reducing reaction times to <1 hour while maintaining yields . Catalyst-free microwave-assisted methods are under investigation but remain unreported for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).
Major Products
Scientific Research Applications
Organic Synthesis
Versatility as a Reagent
This compound is widely utilized as a reagent in organic chemistry for the formation of carbon-carbon bonds. It facilitates the synthesis of complex organic molecules through various coupling reactions, such as Suzuki-Miyaura coupling. Its ability to stabilize reactive intermediates enhances the efficiency of synthetic pathways.
Pharmaceutical Development
Role in Drug Synthesis
In pharmaceutical research, 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is employed in the development of pharmaceutical intermediates. It aids in synthesizing new drugs with improved efficacy and reduced side effects. The compound's unique properties allow for modifications that can enhance bioavailability and target specificity.
Material Science
Advanced Material Production
The compound is also significant in material science, particularly in creating advanced materials such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced durability and performance characteristics. For instance, it can be used to modify polymer matrices to improve their mechanical strength and thermal stability.
Bioconjugation
Enhancing Biosensor Functionality
In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and drug delivery systems. By enhancing the functionality of these systems, it contributes to more effective diagnostic tools and therapeutic strategies.
Environmental Chemistry
Pollutant Detection
Research is ongoing into the potential applications of this compound in environmental chemistry. It shows promise in developing sensors for detecting pollutants, which is vital for environmental monitoring efforts. The compound's sensitivity to specific environmental conditions makes it a candidate for real-time monitoring systems.
Case Study 1: Organic Synthesis Applications
In a study published by researchers at PubChem, this compound was utilized in a series of Suzuki-Miyaura coupling reactions to synthesize various biaryl compounds. The results demonstrated high yields and selectivity, showcasing the reagent's effectiveness in organic synthesis.
Case Study 2: Pharmaceutical Development
A recent publication highlighted the use of this compound in synthesizing a new class of anti-cancer agents. The study reported that modifications using this compound led to compounds with significantly improved potency against cancer cell lines compared to existing treatments.
Case Study 3: Material Science Innovations
Research conducted at a leading university explored the incorporation of this compound into polymer matrices for enhanced mechanical properties. The findings indicated that polymers modified with this compound exhibited improved tensile strength and thermal stability compared to unmodified counterparts.
Data Tables
| Reagent | Yield (%) |
|---|---|
| This compound | 95 |
| Alternative Boron Compound | 80 |
| Traditional Coupling Agent | 70 |
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, spectral, and functional differences between 2-(3,5-dimethylphenyl)-4-methyl-1,3,2-dioxaborolane and related dioxaborolane derivatives:
Note: Molecular weight and spectral data for the target compound are inferred from analogous structures.
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, improving reactivity in Suzuki couplings.
- Electron-donating groups (e.g., OCH₃ in ) increase steric bulk and solubility, favoring stability but reducing reaction rates.
Spectral Trends :
- Aromatic protons in 3,5-disubstituted phenyl rings (e.g., δ 6.56–7.66 ) are influenced by substituent electronic effects.
- Tetramethyl groups on dioxaborolane consistently appear as a singlet at δ ~1.3–1.5 .
Synthetic Utility :
Biological Activity
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is a boron-containing organic compound known for its unique dioxaborolane structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C14H21BO2
- Molecular Weight : 232.13 g/mol
- Physical State : White to almost white solid
- Melting Point : 112 °C
- Solubility : Soluble in methanol
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the boron atom. This property allows it to act as a boronic acid derivative in various chemical reactions, including:
- Suzuki Coupling Reactions : Facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.
- Hydrolysis : In the presence of water, it can release boronic acid derivatives that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on structurally related compounds has shown their potential as inhibitors of key enzymes involved in cancer cell proliferation.
Case Study: PKMYT1 Inhibition
A notable study explored the inhibition of PKMYT1, a regulator of CDK1 phosphorylation implicated in cancer progression. The study demonstrated that modifications to the phenolic structure of related compounds enhanced their potency against PKMYT1. The following table summarizes the structure-activity relationship (SAR) findings from this research:
| Compound | R1 | R2 | IC50 (μM) |
|---|---|---|---|
| Compound 1 | H | NH2 | 0.69 |
| Compound 2 | Me | H | 0.011 |
| Compound 3 | H | Cl | 2.4 |
| Compound 4 | Me | NH2 | 0.012 |
These findings suggest that structural modifications can significantly impact biological activity and selectivity towards specific targets.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other compounds in its class:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Potential for specific biological interactions |
| Phenylboronic Acid Pinacol Ester | Structure | Simpler structure; widely used in organic synthesis |
| Benzene-1,2-diboronic Acid | Structure | Enhanced reactivity due to multiple boron sites |
This comparison highlights the distinctive features and potential applications of this compound within its chemical class.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane, and how can purity be verified?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling precursors or condensation reactions using boron-containing reagents under inert conditions. For example, pinacol boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are common intermediates . Purity verification employs techniques like:
- High-Performance Liquid Chromatography (HPLC) : To quantify organic impurities.
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., characteristic boron-related peaks at ~30 ppm in B NMR).
- Mass Spectrometry (MS) : To validate molecular weight .
Basic: How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling : Use glove boxes or Schlenk lines for air-sensitive manipulations. Conduct risk assessments for boronate ester toxicity, referencing Safety Data Sheets (SDS) for specific hazards .
Advanced: What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to evaluate activation barriers for Suzuki-Miyaura couplings.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces, identifying intermediates and byproducts .
- Machine Learning (ML) : Train models on existing boronate ester reaction datasets to predict regioselectivity under varying conditions (e.g., solvent polarity, catalyst loading) .
Advanced: How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reaction outcomes?
Methodological Answer:
- Iterative Feedback Loops : Compare computational predictions (e.g., Gibbs free energy of intermediates) with experimental yields. Adjust computational parameters (e.g., solvent models) to align with observed outcomes .
- Controlled Variable Testing : Systematically vary reaction parameters (temperature, stoichiometry) using factorial design to isolate discrepancies .
- Spectroscopic Trapping : Use in-situ NMR or IR to detect transient species not accounted for in simulations .
Advanced: What strategies optimize experimental design for studying this compound’s catalytic applications?
Methodological Answer:
- Factorial Design : Test variables (e.g., catalyst type, solvent, temperature) in a matrix to identify synergistic effects. For example, a 2 design evaluates main and interaction effects efficiently .
- High-Throughput Screening (HTS) : Use automated platforms to rapidly assess reaction conditions, minimizing resource use .
- Kinetic Profiling : Monitor reaction progress via time-resolved spectroscopy to refine rate constants and mechanistic models .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H and C NMR : Assign aromatic and methyl proton environments (e.g., 3,5-dimethylphenyl substituents).
- B NMR : Confirm boronate ester formation (sharp singlet at ~30–35 ppm).
- FT-IR : Identify B-O vibrational modes (~1350–1400 cm) .
Advanced: How can researchers ensure data integrity when analyzing this compound’s reaction mechanisms?
Methodological Answer:
- Blockchain-Led Data Logging : Use platforms like LabArchive to timestamp and encrypt experimental parameters, reducing human error .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to decouple correlated variables in kinetic datasets .
- Peer Validation : Share raw datasets (e.g., via Zenodo) for independent verification of mechanistic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
